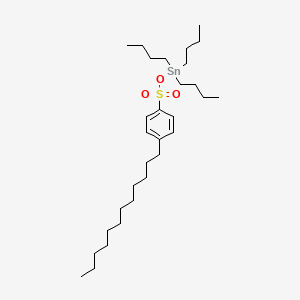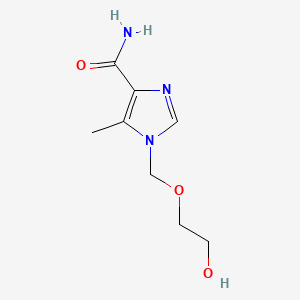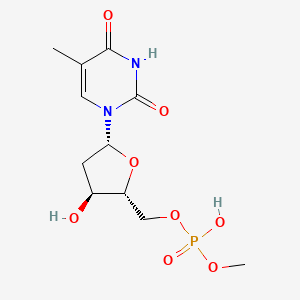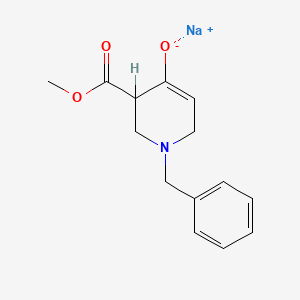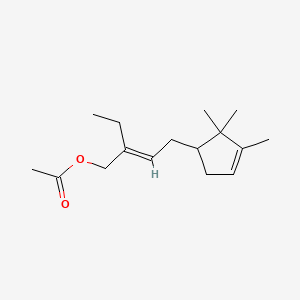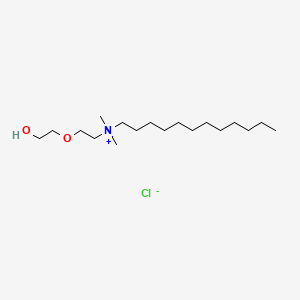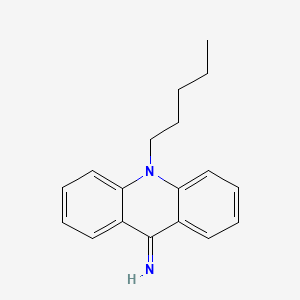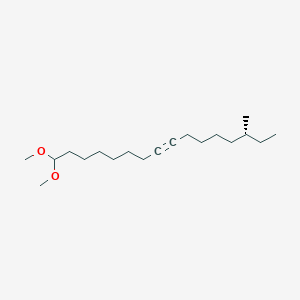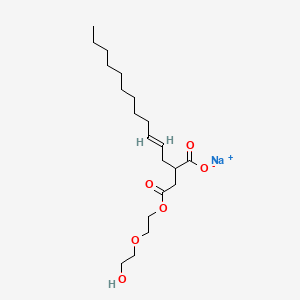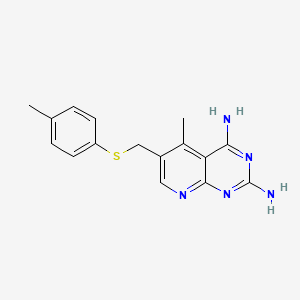
Pyrido(2,3-d)pyrimidine-2,4-diamine, 5-methyl-6-(((4-methylphenyl)thio)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La pyrido(2,3-d)pyrimidine-2,4-diamine, 5-méthyl-6-(((4-méthylphényl)thio)méthyl)- est un composé hétérocyclique appartenant à la classe des pyridopyrimidines. Ces composés sont connus pour leurs diverses activités biologiques et ont été largement étudiés pour leurs applications thérapeutiques potentielles. La structure de ce composé est constituée d'un noyau pyrido[2,3-d]pyrimidine avec divers substituants, ce qui en fait un échafaudage polyvalent pour le développement de médicaments.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la pyrido(2,3-d)pyrimidine-2,4-diamine, 5-méthyl-6-(((4-méthylphényl)thio)méthyl)- implique généralement des réactions en plusieurs étapes à partir de précurseurs facilement disponibles. Une méthode courante implique la condensation de la 2-aminopyridine avec un aldéhyde approprié, suivie d'étapes de cyclisation et de fonctionnalisation. Les conditions réactionnelles incluent souvent l'utilisation de catalyseurs acides ou basiques, des températures élevées et des solvants spécifiques pour faciliter les transformations souhaitées .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse optimisées pour assurer un rendement et une pureté élevés. Des techniques telles que la synthèse en écoulement continu, la synthèse assistée par micro-ondes et l'utilisation de principes de chimie verte peuvent être utilisées pour améliorer l'efficacité et la durabilité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
La pyrido(2,3-d)pyrimidine-2,4-diamine, 5-méthyl-6-(((4-méthylphényl)thio)méthyl)- subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium pour introduire des groupes fonctionnels supplémentaires.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium pour modifier des groupes fonctionnels spécifiques.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des acides, des bases, des agents oxydants, des agents réducteurs et divers solvants organiques. Les conditions réactionnelles sont généralement optimisées pour obtenir la sélectivité et le rendement souhaités .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent donner des dérivés hydroxylés ou cétoniques, tandis que les réactions de substitution peuvent introduire divers groupes alkyles, aryles ou hétéroaryles .
Applications de recherche scientifique
Industrie : Il est utilisé dans le développement d'agrochimiques, de colorants et d'autres produits industriels.
Mécanisme d'action
Le mécanisme d'action de la pyrido(2,3-d)pyrimidine-2,4-diamine, 5-méthyl-6-(((4-méthylphényl)thio)méthyl)- implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut inhiber des enzymes clés et des récepteurs impliqués dans les processus pathologiques, tels que les protéines kinases, qui jouent un rôle crucial dans la signalisation cellulaire et la prolifération . En se liant à ces cibles, le composé peut moduler les fonctions cellulaires et exercer ses effets thérapeutiques .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of pyrido(2,3-d)pyrimidine-2,4-diamine, 5-methyl-6-(((4-methylphenyl)thio)methyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit key enzymes and receptors involved in disease processes, such as protein kinases, which play a crucial role in cell signaling and proliferation . By binding to these targets, the compound can modulate cellular functions and exert its therapeutic effects .
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de la pyrido(3,4-d)pyrimidine : Ces composés partagent une structure de base similaire mais diffèrent par la position des atomes d'azote et des substituants.
Dérivés de la pyrido(4,3-d)pyrimidine : Ces composés ont également un noyau pyridopyrimidine mais avec des schémas de substitution différents.
Unicité
La pyrido(2,3-d)pyrimidine-2,4-diamine, 5-méthyl-6-(((4-méthylphényl)thio)méthyl)- est unique en raison de son schéma de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Cette unicité en fait un échafaudage précieux pour le développement de nouveaux agents thérapeutiques avec une efficacité et une sélectivité améliorées.
Propriétés
Numéro CAS |
174654-91-2 |
|---|---|
Formule moléculaire |
C16H17N5S |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
5-methyl-6-[(4-methylphenyl)sulfanylmethyl]pyrido[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C16H17N5S/c1-9-3-5-12(6-4-9)22-8-11-7-19-15-13(10(11)2)14(17)20-16(18)21-15/h3-7H,8H2,1-2H3,(H4,17,18,19,20,21) |
Clé InChI |
HDHAIYFBPPDPIX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SCC2=CN=C3C(=C2C)C(=NC(=N3)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


